REACTION_CXSMILES
|
[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[C:8]([CH2:9][OH:10])=[CH:7][CH:6]=[CH:5][N:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[N:4]=[CH:5][CH:6]=[CH:7][C:8]=1[CH:9]=[O:10] |f:2.3.4,5.6|
|
Name
|
{2-[methyl(pyridin-3-yl)amino]pyridin-3-yl}methanol
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=NC=CC=C1CO)C=1C=NC=CC1
|
Name
|
|
Quantity
|
674 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 100 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned between saturated aqueous sodium bicarbonate and CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with CH2Cl2 (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic solutions were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
100 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=C(C=O)C=CC=N1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |